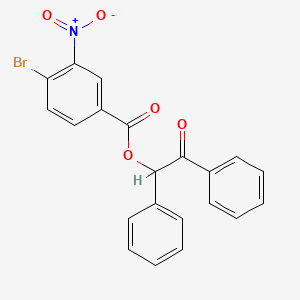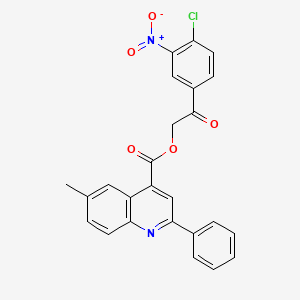![molecular formula C25H25NO4 B3932055 3-benzyl-2-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-1-isoindolinone](/img/structure/B3932055.png)
3-benzyl-2-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-1-isoindolinone
Vue d'ensemble
Description
3-benzyl-2-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-1-isoindolinone is a chemical compound that has been the subject of extensive scientific research. It is a member of the isoindolinone family of compounds, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 3-benzyl-2-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-1-isoindolinone is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. It has been shown to inhibit the activity of enzymes involved in inflammation and oxidative stress, as well as to induce cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells, as well as to induce cell death in cancer cells. It has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-benzyl-2-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-1-isoindolinone in lab experiments is its diverse biological activities. It can be used to study a variety of cellular processes, including inflammation, oxidative stress, and cell death. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, making it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 3-benzyl-2-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-1-isoindolinone. One area of research could focus on elucidating the compound's mechanism of action, which would provide insights into its potential therapeutic applications. Another area of research could focus on developing new derivatives of the compound with improved biological activities. Finally, research could focus on the development of new drug delivery systems for the compound, which could improve its efficacy and reduce its toxicity.
Applications De Recherche Scientifique
3-benzyl-2-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-1-isoindolinone has been the subject of extensive scientific research due to its diverse biological activities. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
3-benzyl-2-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxyisoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO4/c1-29-22-13-12-18(16-23(22)30-2)14-15-26-24(27)20-10-6-7-11-21(20)25(26,28)17-19-8-4-3-5-9-19/h3-13,16,28H,14-15,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCDRVNXONCNKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=CC=CC=C3C2(CC4=CC=CC=C4)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{1-[(1-azepanylcarbonothioyl)amino]-2,2,2-trichloroethyl}-2-methylbenzamide](/img/structure/B3931982.png)

![4-chloro-N-{2-[4-(2-hydroxyethyl)-1-piperazinyl]-1,2-dihydro-1-acenaphthylenyl}benzenesulfonamide](/img/structure/B3932003.png)
![N,N-dibenzyl-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B3932008.png)
![3-(2-chlorophenyl)-11-(5-methyl-2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3932011.png)
![4-fluoro-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B3932026.png)
![4,7,7-trimethyl-1-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B3932037.png)


![N-(3-methylphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B3932051.png)
![7-[(2-fluorobenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B3932062.png)

![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B3932069.png)
